(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
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Overview
Description
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a complex organic compound featuring a benzo[d]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step often starts with the cyclization of ortho-aminothiophenol with a carboxylic acid derivative under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzo[d]thiazole ring is replaced by the methoxyethyl moiety.
Sulfonylation: The methylsulfonyl group is typically introduced through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Formation of the Ylidene Linkage: The ylidene linkage is formed through a condensation reaction between the benzo[d]thiazole derivative and an appropriate aldehyde or ketone.
Final Coupling: The final step involves coupling the intermediate with benzo[d]thiazole-2-carboxamide under conditions that favor the formation of the desired (Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ylidene linkage or the sulfonyl group, potentially yielding the corresponding amines or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzo[d]thiazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Halogenated intermediates can be used with nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various functionalized benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biology and Medicine
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, which can be explored for developing new antibiotics.
Cancer Research: Its ability to interact with biological macromolecules makes it a candidate for anticancer drug development.
Industry
Dyes and Pigments: The compound’s chromophoric properties can be utilized in the synthesis of dyes and pigments.
Polymer Additives: It can be used as a stabilizer or additive in polymer manufacturing to enhance material properties.
Mechanism of Action
The mechanism by which (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide exerts its effects depends on its application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.
Catalytic Activity: As a ligand, it can stabilize transition states and intermediates in catalytic cycles, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-carboxamide: Lacks the ylidene linkage and methoxyethyl group, resulting in different reactivity and applications.
Methylsulfonylbenzo[d]thiazole: Similar sulfonyl group but lacks the carboxamide and ylidene functionalities.
Uniqueness
Structural Complexity: The combination of the ylidene linkage, methoxyethyl group, and sulfonyl group in a single molecule provides unique electronic and steric properties.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S3/c1-26-10-9-22-14-8-7-12(29(2,24)25)11-16(14)28-19(22)21-17(23)18-20-13-5-3-4-6-15(13)27-18/h3-8,11H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJSCWKSOJMOIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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